molecular formula C10H16O3 B13186934 Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13186934
M. Wt: 184.23 g/mol
InChI Key: WHRWLSGBIFGADM-UHFFFAOYSA-N
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Description

Structural Classification of Spirocyclic Carboxylate Esters

Spirocyclic compounds are defined by two or more rings sharing a single common atom, termed the spiro atom. In the case of this compound, the spiro center is a carbon atom that bridges a cyclopropane ring (three-membered) and a 1-oxaspiro[2.3]hexane system (Figure 1). The latter consists of a five-membered oxygen-containing ring fused to the cyclopropane via the spiro carbon.

The compound’s molecular formula, $$ \text{C}{10}\text{H}{16}\text{O}_{3} $$, reflects its three methyl substituents (at positions 2, 4, and 5) and the methyl ester group. The spiro[2.3]hexane core imposes significant steric strain due to the small cyclopropane ring, while the ether oxygen in the 1-oxa ring introduces polarity and hydrogen-bonding capability. These features distinguish it from simpler spirocarboxylates like methyl spiro[3.5]nonane-2-carboxylate, which lacks the oxygen heteroatom and cyclopropane moiety.

A key structural aspect is the ester functional group at the spiro carbon. This group enhances the compound’s solubility in organic solvents and enables participation in nucleophilic acyl substitution reactions, making it a versatile intermediate in synthesis. Comparative analysis with related compounds reveals distinct properties:

Compound Ring System Functional Groups Key Features
This compound Spiro[2.3]hexane Ester, ether Cyclopropane strain, polar oxygen
Spiro[3.5]nonane-2-carboxylic acid Spiro[3.5]nonane Carboxylic acid Larger rings, no heteroatom
Methyl spiro[5.5]undec-1-ene-2-carboxylate Spiro[5.5]undecene Ester, alkene Conjugated double bond, less strain

Historical Context of Oxaspiro[2.3]Hexane Derivatives in Organic Chemistry

The synthesis of oxaspiro[2.3]hexane derivatives emerged alongside advancements in cyclopropanation and spirocycle formation techniques. Early methods for spirocyclic ethers relied on acid-catalyzed cyclization of diols or ketones, as seen in the preparation of 1,4-dioxaspiro[4.5]decane from cyclohexanone and glycol. However, integrating cyclopropane rings into spiro systems posed challenges due to the high strain energy of three-membered rings.

A breakthrough came with the development of cyclopropanation strategies using carbenoids. For example, the synthesis of methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involved treating cyclic ketones with diazomethane derivatives to generate the cyclopropane ring. This method was adapted for the title compound by employing trimethyl-substituted precursors to install the methyl groups regioselectively.

The incorporation of ester groups into spiro frameworks gained prominence in the late 20th century, driven by their utility in medicinal chemistry. Spirapril, an antihypertensive drug featuring a spirocyclic amino acid core, demonstrated the pharmacological relevance of such architectures. While this compound itself is not a drug, its structural analogs have been explored as enzyme inhibitors or chiral building blocks due to their constrained geometries.

Recent innovations include metal-catalyzed spirocyclizations and flow chemistry approaches, which improve yield and selectivity for oxygen-containing spiro compounds. These advances underscore the compound’s role as a testbed for methodological development in organic synthesis.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3

InChI Key

WHRWLSGBIFGADM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1C)C(O2)(C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.

Scientific Research Applications

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of related spirocyclic esters:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
1-Oxaspiro[2.3]hexane-5-carboxylic acid, methyl ester C₇H₁₀O₃ 142.15 Methyl ester at C5 Smaller size, fewer methyl groups
Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate C₁₂H₂₀O₃ 212.29 4,4-Dimethyl, isopropyl substituent Increased steric bulk
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate C₈H₁₂O₃ 156.18 Hydroxyl at C5 Higher polarity
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₀H₁₆O₃ 184.23 Ethyl ester, [2.4]heptane ring Larger spiro ring
5-Azaspiro[2.3]hexane-1-carboxylic acid ethyl ester trifluoroacetate C₁₀H₁₄F₃NO₄ 269.22 Nitrogen in ring, trifluoroacetate salt Enhanced acidity/reactivity

Notes:

  • Target Compound (Inferred): Assuming a molecular formula of C₁₀H₁₆O₃ (based on adding three methyl groups to the C₇H₁₀O₃ structure in ), its molecular weight would approximate 184.23 g/mol , similar to . The 2,4,5-trimethyl substitution increases hydrophobicity compared to hydroxylated analogs .
  • Steric Effects: Compounds with bulkier substituents (e.g., isopropyl in ) exhibit higher molecular weights and reduced solubility in polar solvents.
  • Ring Size: The [2.4]heptane spiro system in introduces greater ring strain and conformational flexibility compared to the [2.3]hexane core.

Physicochemical Properties (Inferred)

  • Polarity/Solubility: The hydroxyl group in enhances water solubility, whereas methyl-rich analogs (e.g., and the target compound) are more lipophilic.
  • Thermal Stability: Larger substituents (e.g., ethyl in ) may lower melting/boiling points due to reduced molecular symmetry.

Functional Implications

  • Biological Activity: Hydrophobic spirocycles (e.g., ) are often explored in drug design for membrane penetration, while polar derivatives (e.g., ) may target aqueous environments .
  • Synthetic Utility: The rigidity of spiro systems like and makes them valuable intermediates in asymmetric synthesis.

Biological Activity

Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a unique spirocyclic compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. Its structure is characterized by a spirocyclic arrangement that includes a five-membered oxaspiro ring fused to a six-membered carbon chain, which contributes to its unique reactivity and biological interactions .

Mechanisms of Biological Activity

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions can influence metabolic pathways, acting either as substrates or inhibitors. The compound's ability to modulate enzyme activity is crucial for understanding its therapeutic potential in treating various diseases .

Interaction Studies

Studies have shown that this compound can affect enzyme kinetics and metabolic processes. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical outcomes in experimental models. Such interactions are essential for elucidating its potential applications in drug development and therapeutic interventions .

Biological Activities

The biological activities of this compound include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is often assessed using various assays to measure the scavenging ability against free radicals such as hydrogen peroxide (H₂O₂) .
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

Antioxidant Activity Assessment

A study evaluating the antioxidant potential of related compounds found that this compound demonstrated a concentration-dependent scavenging effect on H₂O₂ radicals. The results indicated that at higher concentrations (100 µg/mL), the compound exhibited substantial radical scavenging activity compared to standard antioxidants like ascorbic acid .

Enzyme Interaction Studies

In vitro studies have shown that this compound can modulate the activity of specific metabolic enzymes. For example, it was observed to inhibit the activity of certain cytochrome P450 enzymes involved in drug metabolism, suggesting potential implications for drug interactions and pharmacokinetics in clinical settings .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound within its chemical family, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylateC11H18O3Contains a methoxy group
Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylateC10H16O3Different methyl substitutions
Methyl 1-oxaspiro[2.3]hexane-2-carboxylateC9H14O3Lacks additional methyl groups

This table highlights the structural diversity within spirocyclic compounds and their potential implications for biological activity based on variations in functional groups and molecular architecture.

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